Cas no 1704367-13-4 (3'-Bromo-2'-chloro-6'-fluoroacetophenone)
3'-Bromo-2'-chloro-6'-fluoroacetophenone Chemical and Physical Properties
Names and Identifiers
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- 3'-Bromo-2'-chloro-6'-fluoroacetophenone
- 1-(3-bromo-2-chloro-6-fluorophenyl)ethan-1-one
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- Inchi: 1S/C8H5BrClFO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3
- InChI Key: YYFAVNLVZGMNBQ-UHFFFAOYSA-N
- SMILES: C(=O)(C1=C(F)C=CC(Br)=C1Cl)C
Computed Properties
- Exact Mass: 249.91963g/mol
- Monoisotopic Mass: 249.91963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1Ų
3'-Bromo-2'-chloro-6'-fluoroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC53027-250mg |
3'-Bromo-2'-chloro-6'-fluoroacetophenone |
1704367-13-4 | 250mg |
£10.00 | 2023-09-01 | ||
| Apollo Scientific | PC53027-1g |
3'-Bromo-2'-chloro-6'-fluoroacetophenone |
1704367-13-4 | 1g |
£11.00 | 2023-09-01 | ||
| Apollo Scientific | PC53027-5g |
3'-Bromo-2'-chloro-6'-fluoroacetophenone |
1704367-13-4 | 5g |
£12.00 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586418-1g |
1-(3-Bromo-2-chloro-6-fluorophenyl)ethan-1-one |
1704367-13-4 | 98% | 1g |
¥3030 | 2023-04-10 | |
| Key Organics Ltd | PS-10135-1MG |
3′-Bromo-2′-chloro-6′-fluoroacetophenone |
1704367-13-4 | >95% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10135-5MG |
3′-Bromo-2′-chloro-6′-fluoroacetophenone |
1704367-13-4 | >95% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10135-10MG |
3′-Bromo-2′-chloro-6′-fluoroacetophenone |
1704367-13-4 | >95% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10135-20MG |
3′-Bromo-2′-chloro-6′-fluoroacetophenone |
1704367-13-4 | >95% | 20mg |
£76.00 | 2023-04-06 | |
| Key Organics Ltd | PS-10135-50MG |
3′-Bromo-2′-chloro-6′-fluoroacetophenone |
1704367-13-4 | >95% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | PS-10135-100MG |
3′-Bromo-2′-chloro-6′-fluoroacetophenone |
1704367-13-4 | >95% | 100mg |
£146.00 | 2023-09-08 |
3'-Bromo-2'-chloro-6'-fluoroacetophenone Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 3'-Bromo-2'-chloro-6'-fluoroacetophenone
Comprehensive Overview of 3'-Bromo-2'-chloro-6'-fluoroacetophenone (CAS No. 1704367-13-4)
3'-Bromo-2'-chloro-6'-fluoroacetophenone (CAS No. 1704367-13-4) is a halogenated acetophenone derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo, chloro, and fluoro substituents, serves as a versatile intermediate in organic synthesis. Its molecular structure, C8H5BrClFO, offers a robust platform for further functionalization, making it invaluable in the development of novel bioactive molecules.
In recent years, the demand for halogenated acetophenones has surged due to their applications in drug discovery and material science. Researchers are particularly interested in 3'-Bromo-2'-chloro-6'-fluoroacetophenone for its potential role in synthesizing fluorinated pharmaceuticals, a trending topic in medicinal chemistry. Fluorination is a key strategy to enhance drug bioavailability and metabolic stability, aligning with the industry's focus on precision medicine and targeted therapies.
The compound's CAS No. 1704367-13-4 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its electron-withdrawing properties, imparted by the halogen atoms, make it a candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.
From an environmental perspective, the synthesis and handling of 3'-Bromo-2'-chloro-6'-fluoroacetophenone adhere to stringent green chemistry principles. Innovations in catalytic fluorination and solvent-free reactions have reduced the ecological footprint of producing such intermediates. This aligns with the global push toward sustainable chemical manufacturing, a hot topic among regulatory bodies and industry stakeholders.
Analytical techniques like NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize CAS No. 1704367-13-4, ensuring high purity and consistency for research applications. The compound's crystalline form and melting point are also critical parameters for quality control, particularly in GMP-compliant production settings.
In summary, 3'-Bromo-2'-chloro-6'-fluoroacetophenone (CAS No. 1704367-13-4) exemplifies the intersection of innovative chemistry and practical applications. Its role in advancing fluorinated drug candidates and agrochemicals underscores its importance in contemporary scientific endeavors. As research continues to explore its potential, this compound remains a cornerstone in the toolkit of synthetic chemists worldwide.
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